1,4-Oxazepine, 7-butoxy-5-(3-chlorophenyl)hexahydro-4-methyl-
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Overview
Description
1,4-Oxazepine, 7-butoxy-5-(3-chlorophenyl)hexahydro-4-methyl- is a heterocyclic compound that belongs to the oxazepine family. Oxazepines are seven-membered rings containing one nitrogen and one oxygen atom. This specific compound is characterized by the presence of a butoxy group, a chlorophenyl group, and a hexahydro-4-methyl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Oxazepine, 7-butoxy-5-(3-chlorophenyl)hexahydro-4-methyl- can be achieved through several methods. One common approach involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another method includes the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines . These reactions typically require specific conditions such as microwave irradiation or the presence of aryl chlorides to enhance the practical application of the method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Oxazepine, 7-butoxy-5-(3-chlorophenyl)hexahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or deoxygenated products
Scientific Research Applications
1,4-Oxazepine, 7-butoxy-5-(3-chlorophenyl)hexahydro-4-methyl- has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4-Oxazepine, 7-butoxy-5-(3-chlorophenyl)hexahydro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-Oxazepine, 7-butoxy-5-(3-chlorophenyl)hexahydro-4-methyl- include other oxazepine derivatives, such as:
Dibenzo[b,f][1,4]oxazepine: Known for its pharmacological activities, including antidepressant and analgesic properties.
1,2-Oxazepine: Another isomer of oxazepine with distinct chemical properties.
Uniqueness
The uniqueness of 1,4-Oxazepine, 7-butoxy-5-(3-chlorophenyl)hexahydro-4-methyl- lies in its specific substituents, which confer unique chemical and biological properties. The presence of the butoxy, chlorophenyl, and hexahydro-4-methyl groups distinguishes it from other oxazepine derivatives, potentially enhancing its activity and stability in various applications.
Properties
CAS No. |
61004-92-0 |
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Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
7-butoxy-5-(3-chlorophenyl)-4-methyl-1,4-oxazepane |
InChI |
InChI=1S/C16H24ClNO2/c1-3-4-9-19-16-12-15(18(2)8-10-20-16)13-6-5-7-14(17)11-13/h5-7,11,15-16H,3-4,8-10,12H2,1-2H3 |
InChI Key |
VTUCWFQNKCJDMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CC(N(CCO1)C)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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